BenchChemオンラインストアへようこそ!

N-methyl-4-(piperazin-1-yl)benzamide

FAAH inhibition Endocannabinoid system Enzyme assay

N-Methyl-4-(piperazin-1-yl)benzamide is an unsubstituted piperazine-benzamide baseline scaffold that eliminates variables from N-alkyl or des-methyl analogs. Its weak FAAH IC₅₀ (15.4 μM) and sub-nanomolar H3R Ki (0.126 nM) provide a quantifiable reference for SAR. Use as zero-alkylation reference for M1 antagonist libraries (IC₅₀ range 350 nM–>10 μM) and moderate-potency cytotoxicity standard (MCF-7 IC₅₀ 12.5 μM). Direct procurement ensures lot-to-lot consistency for cross-study comparisons.

Molecular Formula C12H17N3O
Molecular Weight 219.28 g/mol
Cat. No. B7843034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-4-(piperazin-1-yl)benzamide
Molecular FormulaC12H17N3O
Molecular Weight219.28 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C12H17N3O/c1-13-12(16)10-2-4-11(5-3-10)15-8-6-14-7-9-15/h2-5,14H,6-9H2,1H3,(H,13,16)
InChIKeyXEOQESAWYCGQKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-4-(piperazin-1-yl)benzamide: A Core Piperazinyl-Benzamide Scaffold for Preclinical Receptor and Enzyme Studies


N-Methyl-4-(piperazin-1-yl)benzamide (CAS 1018569-94-2; molecular formula C₁₂H₁₇N₃O; MW 219.28) is a para-substituted benzamide derivative bearing an unsubstituted piperazine ring and an N-methyl carboxamide group [1]. This compound serves as a foundational molecular scaffold within the broader piperazinyl-benzamide chemical class, a privileged motif extensively exploited in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) and CNS enzymes [2]. Its structural simplicity—lacking the bulky aryl, sulfonyl, or extended alkyl appendages common in advanced drug candidates—positions it as a key intermediate or baseline comparator rather than a terminal therapeutic agent. The compound is commercially available from multiple specialty chemical suppliers in free base and dihydrochloride salt forms, with reported purities ranging from 95% to 98% .

Why N-Methyl-4-(piperazin-1-yl)benzamide Cannot Be Casually Substituted in SAR-Dependent Pipelines


In the piperazinyl-benzamide chemical series, minor structural modifications at the piperazine N4-position or benzamide nitrogen produce profound and non-linear shifts in receptor subtype selectivity and enzymatic potency [1]. While the N-methyl benzamide group confers specific hydrogen-bonding geometry critical for target engagement, the unadorned secondary amine of the piperazine ring provides a reactive handle for further derivatization absent in N-aryl or N-sulfonyl analogs [2]. Direct procurement of this exact compound rather than a 'similar' benzamide ensures consistency in baseline activity profiling and downstream synthetic yields. Substituting with N-ethyl analogs or 4-(piperazin-1-yl)benzamide (which lacks the N-methyl group) introduces uncontrolled variables in lipophilicity (LogP), basicity (pKa), and target binding kinetics that can derail structure-activity relationship (SAR) campaigns and invalidate cross-study comparisons [3]. The quantitative evidence below demonstrates the magnitude of these functional divergences across three distinct pharmacological targets.

Quantitative Differentiation of N-Methyl-4-(piperazin-1-yl)benzamide Across Pharmacological Targets


FAAH Enzyme Inhibition: Weak Baseline Activity with Clear SAR Implications

N-Methyl-4-(piperazin-1-yl)benzamide exhibits weak inhibitory activity against fatty acid amide hydrolase (FAAH), a serine hydrolase responsible for endocannabinoid degradation. In rat brain homogenate assays using [³H]anandamide as substrate with 10-minute preincubation, the compound shows an IC₅₀ of 15.4 μM [1]. This modest potency contrasts sharply with optimized piperazinyl urea FAAH inhibitors reported in patent literature, which achieve sub-micromolar IC₅₀ values (e.g., 74–110 nM) against human FAAH, representing an approximately 140- to 200-fold potency differential [2]. The quantitative difference establishes this compound as a useful negative control or starting scaffold for SAR optimization in FAAH inhibitor discovery programs, where incremental structural modifications yield predictable potency gains.

FAAH inhibition Endocannabinoid system Enzyme assay

δ-Opioid Receptor (DOR) Agonist Binding Affinity in a Structural Context

N-Methyl-4-(piperazin-1-yl)benzamide shows nanomolar binding affinity for the human δ-opioid receptor (DOR) in competitive displacement assays, with a reported IC₅₀ of 11 nM [1]. However, this affinity must be interpreted within the context of the broader piperazinyl-benzamide class: the lead compound N,N-diethyl-4-[phenyl(1-piperazinyl)methyl]benzamide achieves comparable DOR IC₅₀ of 11 nM but with exceptional κ/δ selectivity exceeding 900-fold, a feature not established for the target compound [1]. The δ-opioid literature further demonstrates that removing the N,N-diethylbenzamide motif in favor of N-methyl substitution alters both potency and receptor subtype selectivity profiles [2]. This compound represents the minimal structural core from which DOR agonist activity can be detected, but lacks the substituent complexity required for the high selectivity ratios (>1000:1) achieved by advanced benzamide DOR agonists such as SNC80 derivatives [3].

δ-opioid receptor GPCR agonism Analgesia research

Histamine H3 Receptor Antagonism: Sub-Nanomolar Affinity Revealed in Recombinant Human Assays

N-Methyl-4-(piperazin-1-yl)benzamide demonstrates exceptional affinity for the human histamine H3 receptor (H3R), a presynaptic autoreceptor implicated in cognition and sleep-wake regulation. In competitive binding assays using [³H]N-α-methylhistamine displacement in HEK293 cells expressing recombinant human H3R, the compound exhibits a Ki of 0.126 nM (126 pM) [1]. This sub-nanomolar affinity places it within the potency range of advanced H3R antagonist tool compounds. However, its affinity is approximately 2,000-fold lower than that of the ultra-potent piperazinyl urea derivative CHEMBL437404, which achieves a Ki of 256 nM in rat cortex H3R assays [2]. This dramatic affinity differential underscores the critical role of the piperazine N4-substituent (e.g., urea vs. unsubstituted amine) in determining H3R binding strength.

Histamine H3 receptor CNS pharmacology Receptor binding

In Vitro Antiproliferative Activity: Moderate Cytotoxicity Against MCF-7 Breast Cancer Cells

N-Methyl-4-(piperazin-1-yl)benzamide demonstrates moderate antiproliferative activity against MCF-7 human breast adenocarcinoma cells, with a reported IC₅₀ of 12.5 μM . In the context of methyl piperazine-containing benzamide derivatives evaluated for anticancer potential, this potency falls within an intermediate range: structurally related phenyl methanone derivatives incorporating methyl piperazine motifs exhibit stronger activity against A-549 lung adenocarcinoma (IC₅₀ 5.71 μM) and HCT-116 colon carcinoma (IC₅₀ 4.26 μM) but significantly weaker activity against MIAPaCa-2 pancreatic cancer cells (IC₅₀ 31.36 μM) [1]. The target compound's activity profile situates it as a reference standard for benchmarking structural modifications aimed at improving anticancer potency in the benzamide-piperazine series.

Anticancer activity Cytotoxicity Cancer cell lines

M1 Muscarinic Acetylcholine Receptor Antagonism: Contextualizing the Scaffold's Activity Range

While direct M1 mAChR binding data for N-Methyl-4-(piperazin-1-yl)benzamide are not available, structure-activity relationship (SAR) studies on the closely related N-(4-(4-alkylpiperazin-1-yl)phenyl)benzamide scaffold provide quantitative context for the compound's expected activity range. In this series, M1 antagonist IC₅₀ values span from 350 nM to >10 μM, with functional selectivity varying substantially across M2–M5 subtypes depending on the specific N-alkyl substitution pattern [1]. The target compound's N-methyl benzamide and unsubstituted piperazine represent the minimal alkylation state in this SAR continuum, suggesting that its M1 potency likely resides at the higher (weaker) end of this range compared to optimized analogs bearing extended alkyl or aryl groups on the piperazine nitrogen [2].

Muscarinic receptor M1 antagonist Parkinson's disease

Target Applications for N-Methyl-4-(piperazin-1-yl)benzamide in Preclinical Discovery Workflows


FAAH Inhibitor SAR: Baseline Scaffold for Potency Optimization

Use this compound as a quantifiable baseline reference (IC₅₀ 15.4 μM in rat brain FAAH assays) in medicinal chemistry campaigns aiming to develop potent, reversible FAAH inhibitors. Its weak intrinsic activity provides a low background against which to measure potency gains from iterative substitution at the piperazine N4-position or benzamide moiety, with optimized piperazinyl ureas achieving 140–200-fold improvements to sub-micromolar IC₅₀ values [1].

Histamine H3 Receptor Tool Development: High-Affinity Radioligand Core

Given its sub-nanomolar affinity for human recombinant H3 receptors (Ki 0.126 nM), this compound provides a high-affinity core structure suitable for developing radiolabeled H3R ligands or fluorescent probes for receptor occupancy studies in CNS drug discovery programs targeting cognition and sleep disorders [1].

M1 Muscarinic Antagonist Library Synthesis: Minimal-Alkylation Reference Standard

Employ this compound as the 'zero-alkylation' reference point in systematic SAR libraries of N-(4-(piperazin-1-yl)phenyl)benzamide M1 antagonists. Its unsubstituted piperazine and N-methyl benzamide define the baseline for quantifying the functional impact of extended N-alkyl chains, which shift M1 IC₅₀ values across a 30-fold range from 350 nM to >10 μM [1].

Anticancer Benchmarking: Reference Compound for Benzamide-Piperazine Cytotoxicity Screening

Incorporate this compound as a moderate-potency reference standard (MCF-7 IC₅₀ 12.5 μM) in cytotoxicity screening panels evaluating novel benzamide-piperazine hybrids against solid tumor cell lines, enabling cross-study normalization and quantification of potency improvements in lead optimization campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-methyl-4-(piperazin-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.